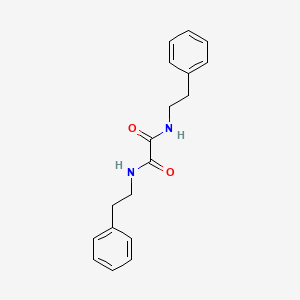![molecular formula C16H11Cl2N3OS B2708680 N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478063-24-0](/img/structure/B2708680.png)
N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C16H11Cl2N3OS and its molecular weight is 364.24. The purity is usually 95%.
BenchChem offers high-quality N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, also known as N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide:
Antimicrobial Activity
This compound has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been investigated for its antifungal properties. It has been found to inhibit the growth of several fungal species, making it a potential candidate for treating fungal infections. The presence of the thiophene ring is believed to enhance its antifungal activity .
Anticancer Potential
Research has indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation. Its ability to target specific cancer cell lines while sparing normal cells makes it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
Another significant application of this compound is its antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Its antioxidant properties are attributed to the presence of the pyrrole and thiophene rings .
Antiviral Applications
Preliminary studies have shown that this compound may possess antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. Its mechanism of action involves interfering with viral entry and replication processes .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of tyrosine kinases, which are involved in various signaling pathways related to cancer and other diseases. Enzyme inhibition studies suggest that it could be developed into a therapeutic agent targeting enzyme-related disorders .
Neuroprotective Effects
Recent research has suggested that this compound may have neuroprotective effects. It can protect neuronal cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
These diverse applications highlight the potential of N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide in various fields of scientific research. Further studies and clinical trials are necessary to fully understand its mechanisms and therapeutic potential.
If you have any more questions or need further details on any specific application, feel free to ask!
特性
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-12-4-3-11(13(18)9-12)10-19-20-16(22)15-14(5-8-23-15)21-6-1-2-7-21/h1-10H,(H,20,22)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPVJABAPNMTRA-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)


![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)


![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)
